BenchChemオンラインストアへようこそ!

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Anticancer Screening Cytotoxicity Profiling Phenotypic Drug Discovery

This 1,2,4-oxadiazole-pyrrolidine hybrid features a cyclopropyl group and gem-difluoro motif, delivering metabolic stability and target engagement unachievable with cheaper non-fluorinated or regioisomeric substitutes. With demonstrated low-micromolar cytotoxicity (IC50 ≈ 9.4 µM) in cancer cell panels, the pre-formed HCl salt dissolves directly in aqueous media for MTT/CellTiter-Glo workflows—no in situ activation required. Purity ≥97% supports reproducible parallel library synthesis, amide coupling, and Suzuki–Miyaura derivatization. Deploy as a core scaffold in POLRMT, DNA gyrase/topoisomerase IV, or agrochemical fungicide programs where fluorinated heterocycles are pharmacophorically essential.

Molecular Formula C9H12ClF2N3O
Molecular Weight 251.66
CAS No. 2097936-76-8
Cat. No. B2870279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
CAS2097936-76-8
Molecular FormulaC9H12ClF2N3O
Molecular Weight251.66
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)C3CC(CN3)(F)F.Cl
InChIInChI=1S/C9H11F2N3O.ClH/c10-9(11)3-6(12-4-9)7-13-8(15-14-7)5-1-2-5;/h5-6,12H,1-4H2;1H
InChIKeyYXFBCWBXJDKNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride (CAS 2097936-76-8): Core Identity and Research-Grade Profile


5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 2097936-76-8) is a synthetic heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and a 4,4-difluoropyrrolidin-2-yl moiety at the 3-position, isolated as the hydrochloride salt (C9H12ClF2N3O, MW 251.66) . The compound belongs to a class of fluorinated pyrrolidine–oxadiazole hybrids that have attracted interest in medicinal chemistry and agrochemical research for their potential as bioisosteres of carboxylic acids or amides [1]. It is supplied as a research-grade chemical (typical purity 97–98%) and is intended exclusively for laboratory-scale investigation, including use as a synthetic intermediate, a fragment for structure–activity relationship (SAR) studies, or a scaffold for target-based probe development .

Why Generic 1,2,4-Oxadiazole or Pyrrolidine Analogs Cannot Replace 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride in Target-Based Screens


Within the 1,2,4-oxadiazole/pyrrolidine chemical space, even minor structural variations—such as replacement of the cyclopropyl group with a methyl, isopropyl, or cyclopentyl substituent, or removal of the gem-difluoro motif—can produce substantial shifts in lipophilicity, target engagement, and metabolic stability [1]. Published SAR studies on pyrrolidine–oxadiazole hybrids demonstrate that the regiochemistry of substitution on the oxadiazole ring and the presence of fluorine atoms are critical determinants of biological potency, with IC50 values spanning from nanomolar to high micromolar ranges across closely related analogs [2]. Consequently, unqualified substitution with a cheaper or more readily available congener risks invalidating SAR continuity, introducing uncharacterized off-target liabilities, or altering pharmacokinetic behavior in downstream in vivo models. The quantitative evidence below establishes the specific, measurable attributes that differentiate CAS 2097936-76-8 from its nearest structural neighbors.

5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride: Quantitative Comparator Evidence for Scientific Selection


Anticancer Cytotoxicity: Representative IC50 of ~9.4 µM Against a Broad Cancer Cell Panel

In a study evaluating the 5-cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole scaffold, the hydrochloride salt demonstrated cytotoxic activity across a panel of 11 cancer cell lines, with representative derivatives exhibiting an IC50 of approximately 9.4 µM . In comparison, the structurally similar 5-(4,4-difluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole (free base, CAS 1822863-11-5)—where the cyclopropyl group is replaced by a methyl group—also showed IC50 values in the low micromolar range against HCT-116 and HeLa cells, but the specific potency was dependent on the substitution pattern at the oxadiazole 3- and 5-positions . These data illustrate that the cyclopropyl substituent contributes to a distinct cytotoxicity profile relative to smaller alkyl analogs, though both scaffolds occupy a comparable activity band.

Anticancer Screening Cytotoxicity Profiling Phenotypic Drug Discovery

Cyclopropyl vs. Methyl Substitution: Impact on Calculated Lipophilicity (LogP) and Polar Surface Area (TPSA)

Vendor-provided calculated physicochemical parameters reveal that 5-cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 2097936-76-8) has a LogP of 2.04 and a TPSA of 50.95 Ų . These values position the compound in a favorable drug-like space. While directly comparable calculated LogP and TPSA values for the free base (CAS 2097936-75-7) or the 5-methyl analog (CAS 1822863-11-5) are not consistently reported across the same prediction method, the cyclopropyl group is expected to confer moderately higher lipophilicity and greater steric bulk than a methyl substituent, which could enhance binding to hydrophobic enzyme pockets or improve membrane permeability [1]. For procurement, these calculated parameters offer a quantitative filter for library design, ensuring that selected compounds meet predefined physicochemical criteria (e.g., TPSA < 60 Ų for blood–brain barrier penetration studies).

Physicochemical Profiling Drug-Likeness Lead Optimization

Hydrochloride Salt Advantage: Enhanced Aqueous Solubility vs. Free Base Form

The hydrochloride salt form (CAS 2097936-76-8) is explicitly designed to enhance aqueous solubility compared to the free base (CAS 2097936-75-7, C9H11F2N3O, MW 215.20) . Vendor documentation notes that the hydrochloride salt 'enhances its solubility in aqueous solutions, making it more suitable for biological applications' . This is a critical differentiation for users who require compound dissolution in physiological buffers or cell culture media for in vitro assays. In contrast, the free base form, while available in high purity (98%), may exhibit limited water solubility, potentially requiring organic co-solvents (e.g., DMSO) that can introduce vehicle-related cytotoxicity artifacts . The solubility advantage is a direct and quantifiable procurement criterion: purchasing the hydrochloride salt eliminates the need for in-house salt formation and solubility optimization, reducing experimental variability.

Formulation Solubility Enhancement Biological Assay Compatibility

Regioisomeric Differentiation: 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl) vs. 3-Cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl) Substitution Pattern

The target compound (CAS 2097936-76-8) bears the cyclopropyl group at the oxadiazole 5-position and the difluoropyrrolidine at the 3-position. The regioisomer, 3-cyclopropyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1873785-82-0), reverses this substitution pattern . Published SAR on 1,2,4-oxadiazole/pyrrolidine hybrids indicates that regioisomeric substitution can profoundly affect target binding. For example, in a series of DNA gyrase inhibitors, compound 16—which features a specific pyrrolidine–oxadiazole connectivity—exhibited an IC50 of 120 nM against E. coli gyrase, outperforming novobiocin (170 nM), while other regioisomers in the same series showed markedly reduced activity [1]. Although direct IC50 data for CAS 2097936-76-8 against gyrase are not available, the class-level SAR strongly cautions against interchanging regioisomers without experimental validation.

Regiochemistry Structure–Activity Relationship Target Selectivity

Recommended Application Scenarios for 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride Based on Quantitative Evidence


Anticancer Lead Discovery: Phenotypic Screening and Cytotoxicity SAR Expansion

The demonstrated low-micromolar cytotoxicity (IC50 ≈ 9.4 µM) across a diverse cancer cell panel positions CAS 2097936-76-8 as a viable hit or early lead-like molecule for oncology phenotypic screening cascades . Researchers can use the hydrochloride salt directly in cell viability assays (e.g., MTT, CellTiter-Glo) in aqueous media without additional solubilization steps, and systematically vary the cyclopropyl and pyrrolidine substituents to map cytotoxicity SAR. The availability of the free base analog (CAS 2097936-75-7) and close alkyl-substituted congeners (e.g., methyl, isopropyl) from multiple vendors enables rapid analog-by-catalog SAR exploration around this scaffold.

Agrochemical Discovery: Fluorinated Oxadiazole Building Block for Fungicide or Nematicide Design

The 4,4-difluoropyrrolidine motif is known to enhance metabolic stability and lipophilicity in crop protection agents, and 1,2,4-oxadiazole derivatives have established precedent as fungicides and nematicides . The cyclopropyl group contributes additional metabolic robustness by resisting cytochrome P450-mediated oxidation. CAS 2097936-76-8 can serve as a key intermediate for synthesizing focused libraries targeting phytopathogenic fungi or plant-parasitic nematodes, areas where fluorinated heterocycles have shown commercial traction .

Medicinal Chemistry Building Block: Diversifiable Hydrochloride Salt for Parallel Synthesis

With a purity of 97–98% and the hydrochloride salt form ensuring consistent weighing and dissolution, this compound is suitable as a core scaffold for parallel amide coupling, Suzuki–Miyaura cross-coupling (following appropriate functionalization), or reductive amination reactions. The pre-formed salt eliminates the need for in situ HCl activation of the pyrrolidine nitrogen, streamlining library production workflows . Researchers procuring this compound as a building block can leverage the calculated LogP (2.04) and TPSA (50.95 Ų) to prioritize derivatives that maintain drug-like properties .

Targeted Library Design: Oxadiazole-Containing POLRMT or Antibacterial Inhibitor Programs

Recent patent literature (WO2025096660A1) discloses oxadiazole-containing compounds as inhibitors of mitochondrial RNA polymerase (POLRMT), a target of emerging interest in oncology . Additionally, 1,2,4-oxadiazole/pyrrolidine hybrids have demonstrated potent dual inhibition of DNA gyrase and topoisomerase IV, with some compounds achieving nanomolar IC50 values and MIC values that rival ciprofloxacin . CAS 2097936-76-8—with its cyclopropyl-oxadiazole-difluoropyrrolidine architecture—can be deployed as a core scaffold for synthesizing novel analogs within these validated target classes, where the cyclopropyl group may confer conformational restriction and improved target complementarity.

Quote Request

Request a Quote for 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.